REACTION_CXSMILES
|
[C:1]1([N:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][I:18]>CC(C)=O>[I-:18].[CH3:17][N+:7]1([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:16][CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8]1 |f:3.4|
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Name
|
|
Quantity
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1.01 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)N1CC2=CC=CC=C2CC1
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
0.794 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CI
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hrs
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with ether
|
Type
|
FILTRATION
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Details
|
The resulting solid 1,2,3,4-tetrahydro-2-methyl-2-phenylisoquinolinium iodide was filtered off
|
Type
|
CUSTOM
|
Details
|
dried (1 g)
|
Type
|
CUSTOM
|
Details
|
softens 190°
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
[I-].C[N+]1(CC2=CC=CC=C2CC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |